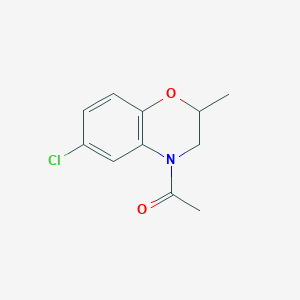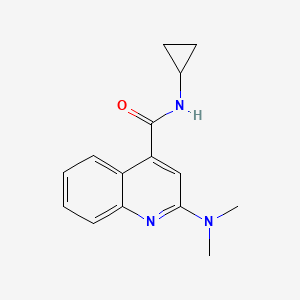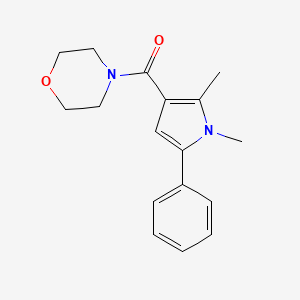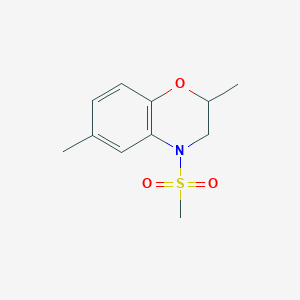
1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone, also known as ethaboxam, is a synthetic compound that belongs to the class of benzoxazinone fungicides. Ethaboxam is a broad-spectrum fungicide that is used to control a variety of fungal diseases in crops such as potatoes, grapes, and vegetables. The compound has gained popularity due to its high efficacy, low toxicity, and environmental safety.
Mécanisme D'action
The mechanism of action of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone involves the inhibition of fungal cell membrane synthesis. The compound binds to the fungal cell membrane, disrupting its structure and function. This leads to the leakage of cell contents and eventual cell death.
Biochemical and Physiological Effects:
Ethaboxam has been shown to have low toxicity to humans and animals. The compound is rapidly metabolized and excreted from the body, reducing the risk of toxicity. Ethaboxam has also been shown to have no significant effects on the environment, making it a safe and effective fungicide for agricultural use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is its broad-spectrum activity against a wide range of fungal pathogens. The compound is also highly effective at low concentrations, making it a cost-effective option for crop protection. However, one limitation of this compound is its potential for resistance development in fungal populations. To mitigate this, it is recommended to use this compound in combination with other fungicides with different modes of action.
Orientations Futures
There are several future directions for the research and development of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the study of the potential for resistance development in fungal populations and the development of strategies to mitigate this risk. Additionally, there is a need for further research on the environmental impact of this compound and its potential for accumulation in soil and water systems.
Méthodes De Synthèse
The synthesis of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone involves the reaction of 2-chloro-6-methylbenzoic acid with 2-aminoethanol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form this compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Ethaboxam has been extensively studied for its antifungal properties and has been found to be highly effective against a wide range of fungal pathogens. The compound has been shown to inhibit the growth of fungi by disrupting the cell membrane and interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Propriétés
IUPAC Name |
1-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-6-13(8(2)14)10-5-9(12)3-4-11(10)15-7/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCXFUXSHPGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)



![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


